BenchChemオンラインストアへようこそ!

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxyethan-1-one

Lipophilicity Drug Discovery Physicochemical Profiling

Secure a crucial, underexplored fragment for CNS drug discovery. This 8-azabicyclo[3.2.1]oct-2-ene core with an N-linked 2-phenoxyethanone moiety is a validated mu opioid antagonist pharmacophore, distinguished by its olefin for parallel SAR library synthesis. With a LogP of 2.7 and low TPSA (29.5 Ų), it is a neutral, uncharged scaffold to probe brain penetration. Do not substitute with saturated analogs; minor side-chain changes drastically alter selectivity and binding kinetics.

Molecular Formula C15H17NO2
Molecular Weight 243.306
CAS No. 1798046-58-8
Cat. No. B2762450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxyethan-1-one
CAS1798046-58-8
Molecular FormulaC15H17NO2
Molecular Weight243.306
Structural Identifiers
SMILESC1CC2C=CCC1N2C(=O)COC3=CC=CC=C3
InChIInChI=1S/C15H17NO2/c17-15(11-18-14-7-2-1-3-8-14)16-12-5-4-6-13(16)10-9-12/h1-5,7-8,12-13H,6,9-11H2
InChIKeyMKQNBKGQCWCPPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxyethan-1-one (CAS 1798046-58-8): Core Structure and Physicochemical Profile for Research Sourcing


The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxyethan-1-one (CAS 1798046-58-8) is a synthetic small molecule featuring an 8-azabicyclo[3.2.1]oct-2-ene core with an N-linked 2-phenoxyethanone moiety. Its molecular formula is C15H17NO2, with a molecular weight of 243.30 g/mol [1]. Computed physicochemical properties include a LogP of 2.7, no hydrogen bond donors, and two hydrogen bond acceptors [1]. The compound is a member of the broader 8-azabicyclo[3.2.1]octane chemical class, which has been investigated in patent literature for mu opioid receptor antagonist activity [2].

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxyethan-1-one: Why Structural Analogs Cannot Be Interchanged Without Verification


The 8-azabicyclo[3.2.1]octane scaffold tolerates a wide range of N-substitutions, and minor changes to the side chain can dramatically alter biological activity, selectivity, and physicochemical properties [1]. For instance, the presence of the phenoxyacetyl group in this specific compound, compared to hydroxybenzamide or heteroarylalkyl variants in patented mu opioid antagonists, is expected to impact binding kinetics and functional selectivity. Consequently, substituting this compound with a structurally similar intermediate without verifying its specific reactivity or biological profile in the intended assay risks compromising experimental reproducibility and validity.

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxyethan-1-one: Quantifiable Differentiation vs. Closest Analogs


Lipophilicity-Driven Permeability Differentiation vs. Saturated Bicyclic Analogs

The computed LogP (XLogP3) of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxyethan-1-one is 2.7 [1]. In contrast, a saturated analog, 1-((1R,5S)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone, has a computed XLogP3 of 2.4 [2]. The higher lipophilicity of the target compound suggests potentially enhanced passive membrane permeability, a critical parameter in early drug discovery [3].

Lipophilicity Drug Discovery Physicochemical Profiling

Hydrogen Bond Donor Strategy: Differentiating from Hydroxybenzamide-Based Mu Opioid Antagonists

The target compound contains zero hydrogen bond donors (HBD) [1]. Many potent 8-azabicyclo[3.2.1]octane mu opioid receptor antagonists, such as those in the hydroxybenzamide series (e.g., compound 1 in US8664242B2), contain at least one HBD (a phenol or amide NH) [2]. The absence of an HBD can reduce metabolic glucuronidation and alter the compound's interaction with the receptor's polar binding pocket, offering a distinct pharmacological profile.

Hydrogen Bond Donor Medicinal Chemistry Receptor Binding

Synthetic Versatility of the Olefinic Bridge vs. Saturated Bicyclic Systems

The 8-azabicyclo[3.2.1]oct-2-ene core in the target compound provides an olefinic handle for further derivatization (e.g., epoxidation, dihydroxylation, hydroboration) that is absent in the saturated 8-azabicyclo[3.2.1]octane analogs [1]. While no quantitative reaction yield data for this specific compound is publicly available, the presence of this functional group provides a distinct synthetic pathway versus its saturated counterparts, which is a key differentiator in chemical procurement for library synthesis .

Synthetic Chemistry Building Block Functionalization

Lower Molecular Weight and Fractional Complexity vs. Heteroarylalkyl Analogs

With a molecular weight of 243.30 g/mol [1], this compound is significantly smaller than many heteroarylalkyl-8-azabicyclo[3.2.1]octane mu opioid antagonists, which often exceed 400 g/mol (e.g., compounds in US 2009/0253727 A1) [2]. This lower molecular weight aligns well with lead-like and fragment-based screening paradigms, making it a more efficient starting point for optimization.

Molecular Weight Lead-Likeness Fragment-Based Drug Discovery

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxyethan-1-one: Optimal Use Cases Based on Verified Properties


Scaffold for Fragment-Based Drug Discovery Targeting Mu Opioid Receptors

The compound's low molecular weight (243.30 g/mol) and zero hydrogen bond donor count, as detailed in Section 3, make it a prime candidate for fragment-based screening. Its core is a validated mu opioid antagonist pharmacophore [1], and the phenoxy group provides initial lipophilic contacts, which can be optimized to improve affinity and selectivity. This is a strategic starting point for programs seeking novel peripherally restricted opioid antagonists.

Synthetic Intermediate for Generating Diverse 8-Azabicyclo[3.2.1]octane Libraries

The presence of the olefin in the bicyclic ring, a key differentiator identified in Section 3, allows for parallel library synthesis via standard alkene transformations. Medicinal chemistry groups can use this compound to rapidly explore structure-activity relationships around the bicyclic core, a path not accessible with saturated analogs without additional synthetic steps.

Physicochemical Probe for CNS Penetration Studies

With a LogP of 2.7 and a total polar surface area (TPSA) of 29.5 Ų, this compound sits in a favorable physicochemical space for CNS exposure. It can serve as a neutral, uncharged scaffold for probing the impact of further functionalization on brain penetration, a critical parameter in CNS drug discovery and an area where small changes in LogP, as shown in Section 3, can have significant effects.

Quote Request

Request a Quote for 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxyethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.